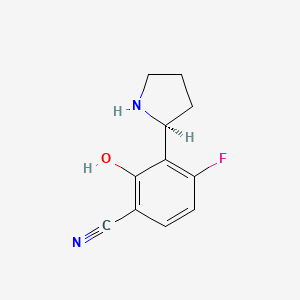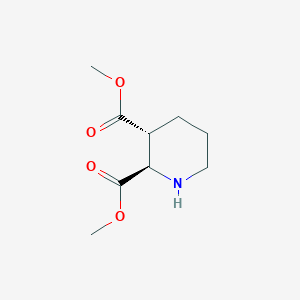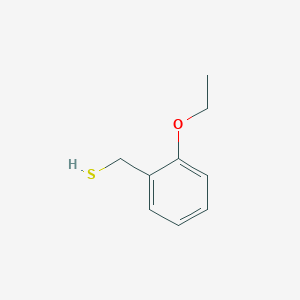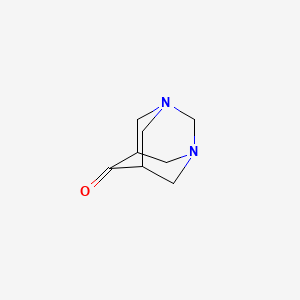
1,3-Diazaadamantan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diazaadamantan-6-one is a nitrogen-containing analog of adamantane, characterized by the presence of nitrogen atoms in its structure. This compound is part of the broader class of azaadamantanes, which have garnered significant interest due to their unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diazaadamantan-6-one can be synthesized through the condensation of hexamethylenetetramine with various ketones. For example, the condensation with 4-phenylbutan-2-one (jasmarol) and its derivatives, such as raspberry ketone, anisylacetone, and vanillylacetone, yields different derivatives of this compound . The reaction typically involves the use of acetic acid as a catalyst and proceeds under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diazaadamantan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The nitrogen atoms in the structure allow for nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under standard laboratory conditions, with specific temperatures and solvents depending on the desired product .
Major Products Formed
The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different biological and chemical properties. For example, tetraaryl-substituted derivatives have been synthesized and studied for their unique electronic and structural characteristics .
Wissenschaftliche Forschungsanwendungen
1,3-Diazaadamantan-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its antiviral and analgesic activities.
Industry: Utilized as a corrosion inhibitor for metals and as a precursor for various industrial chemicals
Wirkmechanismus
The mechanism of action of 1,3-Diazaadamantan-6-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit viral replication by targeting viral proteins. The compound’s unique structure allows it to interact with biological targets in a way that can modulate their activity, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1,3-Diazaadamantan-6-one can be compared with other similar compounds, such as:
1,3,5-Triazaadamantane: Contains an additional nitrogen atom, leading to different chemical and biological properties.
Adamantane: The parent hydrocarbon structure, which lacks nitrogen atoms and has different solubility and biological activity.
Tetraaryl-1,3-Diazaadamantan-6-ones:
The uniqueness of this compound lies in its balance of hydrophilicity and biological activity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C8H12N2O/c11-8-6-1-9-3-7(8)4-10(2-6)5-9/h6-7H,1-5H2 |
InChI-Schlüssel |
BDWJSGMOFNDOAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CN3CC(C2=O)CN1C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



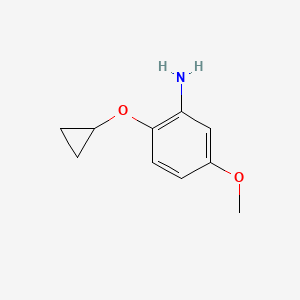
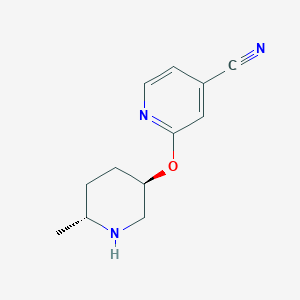
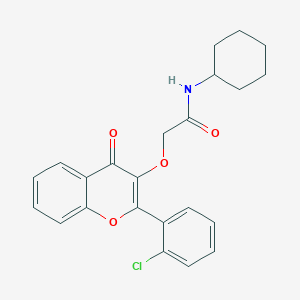
![3-Bromo-2-methyl-4-(4-(trifluoromethyl)benzyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B13327849.png)

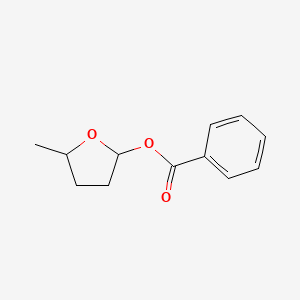

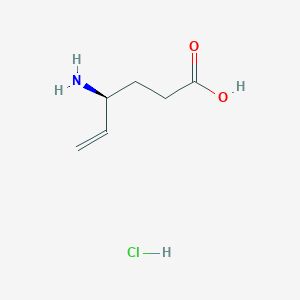
![(1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B13327875.png)
![2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13327879.png)
